molecular formula C27H24O6 B12905281 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one

3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one

Cat. No.: B12905281
M. Wt: 444.5 g/mol
InChI Key: GGVCXOUKAXNJKR-FYJGNVAPSA-N
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Description

3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a furanone core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable furanone precursor under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological molecules and its effects on cellular processes.

Medicine

The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s methoxy and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
  • 3-(4-Benzyloxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one

Uniqueness

Compared to similar compounds, 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C27H24O6

Molecular Weight

444.5 g/mol

IUPAC Name

(3E)-5-(3,4-dimethoxyphenyl)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C27H24O6/c1-29-22-12-10-20(15-26(22)31-3)24-16-21(27(28)33-24)13-19-9-11-23(25(14-19)30-2)32-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b21-13+

InChI Key

GGVCXOUKAXNJKR-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)O2)OC

Origin of Product

United States

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